molecular formula C14H21NO2S B2447315 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide CAS No. 2034492-76-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide

Cat. No.: B2447315
CAS No.: 2034492-76-5
M. Wt: 267.39
InChI Key: KESJJFJGBWWPOH-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide can be achieved through several synthetic routesThe reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or receptors, leading to various pharmacological effects. For example, they may inhibit the activity of certain kinases or interact with DNA to exert anticancer effects .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-4-11(5-2)14(17)15-9-8-12-6-7-13(18-12)10(3)16/h6-7,11H,4-5,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJFJGBWWPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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